Amino-(3-ethoxy-phenyl)-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds to amino-(3-ethoxy-phenyl)-acetic acid has been explored in various studies. One such study involves the synthesis of N-(phenylpyruvoyl) amino acids, which are structurally related to the compound of interest. The synthesis began with the preparation of α-ethoxy- and α-acetoxycinnamoyl chlorides from α-ethoxy- and α-acetoxycinnamic acid using thionyl chloride and oxalyl chloride, respectively. These chlorides were then reacted with amino acid esters to produce N-(phenylpyruvoyl) amino acids. For instance, N-hydroxy- or N-benzyloxy-DL-alanine esters were treated with α-ethoxycinnamoyl chloride to yield N-(α-ethoxycinnamoyl) derivatives. In another reaction, L-leucine ethyl ester was treated with α-acetoxycinnamoyl chloride to obtain N-(α-acetoxycinnamoyl)-L-leucine ethyl ester. Subsequent removal of the acetyl group under basic conditions led to the formation of N-(phenylpyruvoyl)-L-leucine ester, which could be converted to 3-benzylidene-6-isobutyl-2,5-piperazinedione upon treatment with ammonia .
Molecular Structure Analysis
The molecular structure of amino-(3-ethoxy-phenyl)-acetic acid itself was not directly analyzed in the provided papers. However, the structural analysis of related compounds was performed using various techniques. For example, in the synthesis of 3-amino-2-hydroxy-4-phenylbutanoic acid, an intermediate for Bestatin, the compounds were characterized by ^1H NMR, IR, and elemental analysis. These techniques are essential for confirming the structure and purity of synthesized compounds and would similarly be applicable for analyzing the structure of amino-(3-ethoxy-phenyl)-acetic acid .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide insight into the reactivity of functional groups that may be present in amino-(3-ethoxy-phenyl)-acetic acid. For instance, the reaction of nitromethane with benzyl bromide in the presence of sodium ethoxide led to the formation of 1-nitro-2-phenylethane. This reaction demonstrates the nucleophilic substitution capabilities of the compounds involved. Further condensation with glyoxylic acid monohydrate yielded 3-nitro-2-hydroxy-4-phenylbutyric acid, which upon hydrogenation, produced 3-amino-2-hydroxy-4-phenylbutanoic acid. These reactions highlight the potential for amino-(3-ethoxy-phenyl)-acetic acid to undergo similar substitution, condensation, and reduction reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino-(3-ethoxy-phenyl)-acetic acid were not directly reported in the provided papers. However, the characterization of similar compounds through ^1H NMR, IR, and elemental analysis suggests that these methods could be used to determine the physical and chemical properties of amino-(3-ethoxy-phenyl)-acetic acid. The yield and purity of the compounds, as well as their reactivity under various conditions, are important aspects of their physical and chemical properties. For example, the overall yield of 3-amino-2-hydroxy-4-phenylbutanoic acid was reported to be about 47.8%, indicating the efficiency of the synthetic route .
Scientific Research Applications
Application 1: Cancer Research
- Specific Scientific Field: Cancer Research
- Summary of the Application: The compound has been used in the design of novel flavone-based arylamides as potent V600E-BRAF inhibitors . V600E-BRAF protein target has much potential for scientific research as a therapeutic target due to its involvement in human melanoma cancer .
- Methods of Application or Experimental Procedures: A molecular docking investigation was conducted on some flavone-based arylamides as anticancer drug candidates via V600E-BRAF inhibition with the help of docking software Molegro Virtual Docker . Based on the predicted results, existing structures were modified and screened for pharmacokinetics ADMET properties .
- Results or Outcomes: The docking result demonstrates that compound 28 best inhibits V600E-BRAF when compared with other compounds within the dataset . This compound was used as a template in designing novel anticancer compounds by attaching some favorable substituents . The docking results of the designed compounds revealed a good MolDock score (< −90), which showed that all the compounds can efficiently bind with the active sites of the target .
Application 2: Neurodegenerative Diseases Research
- Specific Scientific Field: Neurodegenerative Diseases Research
- Summary of the Application: The compound 3-iodothyronamine (T1AM), which is structurally similar to “Amino-(3-ethoxy-phenyl)-acetic acid”, has been studied for its effects on microglial dysfunction, a hallmark of common neurodegenerative diseases (NDDs) such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) .
- Methods of Application or Experimental Procedures: The researchers investigated whether T1AM could inhibit the inflammatory response of human HMC3 microglial cells to LPS/TNFα or β-amyloid peptide 25–35 (Aβ25–35) stimuli . The effects of T1AM on the release of proinflammatory factors, including IL-6, TNFα, NF-kB, MCP1, and MIP1, and anti-inflammatory mediators, such as IL-10, were measured using ELISA and qPCR assays .
- Results or Outcomes: The results revealed that T1AM was able to reduce microglia-mediated inflammatory response by inhibiting the release of proinflammatory factors, while promoting the release of anti-inflammatory mediators . Notably, T1AM’s anti-inflammatory action in HMC3 cells turned out to be a TAAR1-mediated response, further increasing the relevance of the T1AM/TAAR1 system in the management of NDDs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-2-(3-ethoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-8-5-3-4-7(6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYHUMDBYPPPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297399 | |
Record name | α-Amino-3-ethoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-(3-ethoxy-phenyl)-acetic acid | |
CAS RN |
500696-03-7 | |
Record name | α-Amino-3-ethoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500696-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-3-ethoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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